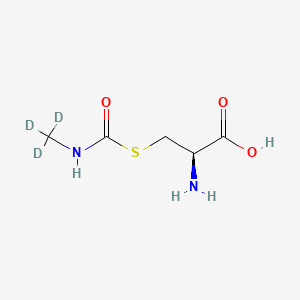
S-(N-Methyl-d3-carbamoyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(N-Methyl-d3-carbamoyl)-L-cysteine is a labeled metabolite of the investigational antitumor agent N-methylformamide. This compound is primarily used in research settings to study metabolic pathways and the effects of N-methylformamide in biological systems .
準備方法
The synthesis of S-(N-Methyl-d3-carbamoyl)-L-cysteine involves the reaction of N-methylformamide with L-cysteine. The reaction conditions typically include the use of deuterated reagents to incorporate the deuterium atoms into the final product.
化学反応の分析
S-(N-Methyl-d3-carbamoyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
S-(N-Methyl-d3-carbamoyl)-L-cysteine has several scientific research applications, including:
Chemistry: Used as a labeled compound to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the metabolism of N-methylformamide in biological systems.
Medicine: Investigated for its potential antitumor properties and effects on cancer cells.
Industry: Limited industrial applications, primarily used in research and development.
作用機序
The mechanism of action of S-(N-Methyl-d3-carbamoyl)-L-cysteine involves its metabolism in biological systems. It is believed to interact with specific molecular targets and pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
S-(N-Methyl-d3-carbamoyl)-L-cysteine can be compared to other similar compounds, such as:
S-(N-Methyl-d3-carbamoyl)glutathione: Another labeled metabolite used in research to study metabolic pathways.
N-methylformamide: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific labeling with deuterium, which allows for detailed studies of its metabolic fate and interactions .
生物活性
S-(N-Methyl-d3-carbamoyl)-L-cysteine is a sulfur-containing amino acid derivative that has garnered attention in biochemical and pharmacological research. This compound is structurally related to L-cysteine and plays significant roles in various biological processes, including metabolism, antioxidant activity, and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula C₅H₇D₃N₂O₃S and a molecular weight of 181.23 g/mol. The compound features a carbamoyl group attached to the sulfur atom of L-cysteine, which influences its biological properties.
1. Metabolic Role
This compound is involved in sulfur metabolism and can act as a precursor for other biologically active compounds. It is synthesized from L-cysteine through methylation processes, which are crucial for the regulation of cellular redox states and detoxification pathways. The compound's ability to donate methyl groups makes it significant in methylation reactions that are vital for various metabolic pathways.
2. Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. In vitro studies have shown that this compound can activate antioxidant pathways, such as the Nrf2 pathway, leading to enhanced cellular defense mechanisms against oxidative damage .
3. Cytotoxicity Studies
Studies evaluating the cytotoxic effects of this compound have demonstrated its potential protective effects against various stressors. For instance, it has been shown to mitigate the cytotoxic effects of heavy metals and chemotherapeutic agents like cisplatin in renal tubular epithelial cells .
| Compound | Cytotoxic Effects | Protective Mechanism |
|---|---|---|
| This compound | Low cytotoxicity at 0.5-4 mM | Activation of Nrf2 pathway |
| Carbocisteine (CMC) | Enhanced cytotoxicity from arsenic | Antioxidant activity |
4. Case Studies
A notable study investigated the effects of this compound on renal cells exposed to oxidative stress. The results indicated that treatment with this compound resulted in a significant increase in cell viability compared to untreated controls, highlighting its potential as a protective agent in nephrotoxicity .
The mechanisms underlying the biological activity of this compound include:
- Methyl Group Donation : Facilitates various methylation reactions critical for metabolic regulation.
- Antioxidant Activation : Stimulates pathways that enhance cellular antioxidant defenses.
- Cell Signaling Modulation : Influences signaling pathways related to stress response and apoptosis.
特性
IUPAC Name |
(2R)-2-amino-3-(trideuteriomethylcarbamoylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFIRCHPJWLACG-SRQSVDBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676029 |
Source


|
| Record name | S-[(~2~H_3_)Methylcarbamoyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127633-26-5 |
Source


|
| Record name | S-[(~2~H_3_)Methylcarbamoyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













